molecular formula C12H11ClN2O3S B5685092 N-(2-CHLOROBENZENESULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXAMIDE

N-(2-CHLOROBENZENESULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXAMIDE

Cat. No.: B5685092
M. Wt: 298.75 g/mol
InChI Key: OBBHIUSCNTVXPG-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorobenzenesulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Hydrolysis: Formation of 2-chlorobenzenesulfonic acid and 1-methyl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrole ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonyl chloride
  • 3-Chlorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 2,5-Dichlorobenzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride

Uniqueness

N-(2-Chlorobenzenesulfonyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the sulfonamide and pyrrole moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)sulfonyl-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-15-8-4-6-10(15)12(16)14-19(17,18)11-7-3-2-5-9(11)13/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHIUSCNTVXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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